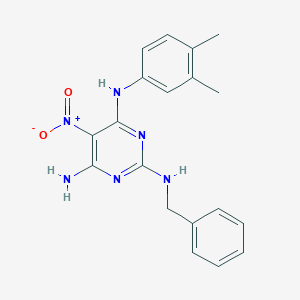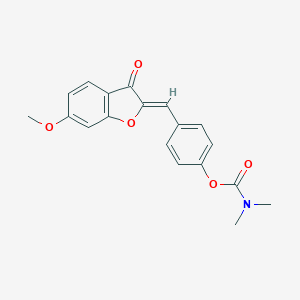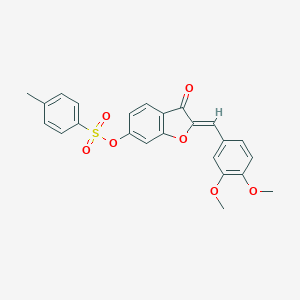
N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their significant role in biological systems, including DNA and RNA structures. This compound is characterized by its unique structure, which includes amino, nitro, and benzylamino groups attached to a pyrimidine ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine involves multiple steps, typically starting with the preparation of the pyrimidine core. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amino group under specific conditions.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the benzylamino group.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate various cellular pathways, leading to effects such as antiproliferative activity, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial properties.
Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
575461-80-2 |
|---|---|
Formule moléculaire |
C19H20N6O2 |
Poids moléculaire |
364.4g/mol |
Nom IUPAC |
2-N-benzyl-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O2/c1-12-8-9-15(10-13(12)2)22-18-16(25(26)27)17(20)23-19(24-18)21-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H4,20,21,22,23,24) |
Clé InChI |
UEHIOJRMEAAUAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-METHYLPHENYL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B357129.png)

![N-[4-(3,5-dihydroxy-2-phenyl-4,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B357133.png)
![2-amino-7-hydroxy-8'-methoxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357134.png)
![1-(3-Bromophenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357136.png)
![1-(3-Chlorophenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357137.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357139.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357141.png)
![2-[2-(4-Morpholinyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357143.png)
![5-ethyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B357145.png)
![2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B357146.png)


![7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357152.png)
